Cas no 2138019-84-6 (2-[3-(1-Ethoxyethenyl)phenyl]acetic acid)
![2-[3-(1-Ethoxyethenyl)phenyl]acetic acid structure](https://ja.kuujia.com/scimg/cas/2138019-84-6x500.png)
2-[3-(1-Ethoxyethenyl)phenyl]acetic acid 化学的及び物理的性質
名前と識別子
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- 2138019-84-6
- 2-[3-(1-ethoxyethenyl)phenyl]acetic acid
- EN300-803314
- 2-[3-(1-Ethoxyethenyl)phenyl]acetic acid
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- インチ: 1S/C12H14O3/c1-3-15-9(2)11-6-4-5-10(7-11)8-12(13)14/h4-7H,2-3,8H2,1H3,(H,13,14)
- InChIKey: PSHGBILNRGEPHS-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(=C)C1=CC=CC(CC(=O)O)=C1
計算された属性
- せいみつぶんしりょう: 206.094294304g/mol
- どういたいしつりょう: 206.094294304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 235
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 46.5Ų
2-[3-(1-Ethoxyethenyl)phenyl]acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-803314-10.0g |
2-[3-(1-ethoxyethenyl)phenyl]acetic acid |
2138019-84-6 | 95.0% | 10.0g |
$3315.0 | 2025-03-21 | |
Enamine | EN300-803314-5.0g |
2-[3-(1-ethoxyethenyl)phenyl]acetic acid |
2138019-84-6 | 95.0% | 5.0g |
$2235.0 | 2025-03-21 | |
Enamine | EN300-803314-0.25g |
2-[3-(1-ethoxyethenyl)phenyl]acetic acid |
2138019-84-6 | 95.0% | 0.25g |
$708.0 | 2025-03-21 | |
Enamine | EN300-803314-1.0g |
2-[3-(1-ethoxyethenyl)phenyl]acetic acid |
2138019-84-6 | 95.0% | 1.0g |
$770.0 | 2025-03-21 | |
Enamine | EN300-803314-0.05g |
2-[3-(1-ethoxyethenyl)phenyl]acetic acid |
2138019-84-6 | 95.0% | 0.05g |
$647.0 | 2025-03-21 | |
Enamine | EN300-803314-2.5g |
2-[3-(1-ethoxyethenyl)phenyl]acetic acid |
2138019-84-6 | 95.0% | 2.5g |
$1509.0 | 2025-03-21 | |
Enamine | EN300-803314-0.1g |
2-[3-(1-ethoxyethenyl)phenyl]acetic acid |
2138019-84-6 | 95.0% | 0.1g |
$678.0 | 2025-03-21 | |
Enamine | EN300-803314-0.5g |
2-[3-(1-ethoxyethenyl)phenyl]acetic acid |
2138019-84-6 | 95.0% | 0.5g |
$739.0 | 2025-03-21 |
2-[3-(1-Ethoxyethenyl)phenyl]acetic acid 関連文献
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1. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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6. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
2-[3-(1-Ethoxyethenyl)phenyl]acetic acidに関する追加情報
2-[3-(1-Ethoxyethenyl)phenyl]acetic Acid: A Comprehensive Overview
2-[3-(1-Ethoxyethenyl)phenyl]acetic acid (CAS No: 2138019-84-6) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure, has garnered attention due to its potential applications in drug development and material science. Recent advancements in synthetic methodologies and computational modeling have further elucidated its properties, making it a focal point for researchers worldwide.
The molecular structure of 2-[3-(1-Ethoxyethenyl)phenyl]acetic acid comprises a phenyl ring substituted with an ethoxyethenyl group at the 3-position and an acetic acid moiety at the 2-position. This arrangement imparts the compound with distinctive electronic and steric properties, which are crucial for its functional versatility. The ethoxyethenyl group, a vinyl ether derivative, contributes to the compound's reactivity and stability, while the acetic acid group introduces acidic characteristics that are exploitable in various chemical reactions.
Recent studies have highlighted the potential of 2-[3-(1-Ethoxyethenyl)phenyl]acetic acid as a precursor in the synthesis of bioactive molecules. For instance, researchers have explored its role in constructing complex natural product analogs, leveraging its ability to undergo diverse transformations such as cyclization and cross-coupling reactions. These findings underscore its value as a building block in medicinal chemistry.
In terms of synthesis, 2-[3-(1-Ethoxyethenyl)phenyl]acetic acid can be prepared via several routes, including nucleophilic aromatic substitution and coupling reactions. The choice of synthetic pathway depends on the availability of starting materials and the desired level of functional group compatibility. Notably, advancements in catalytic methods have enhanced the efficiency and selectivity of these reactions, paving the way for large-scale production.
The physical properties of 2-[3-(1-Ethoxyethenyl)phenyl]acetic acid are equally noteworthy. Its melting point, boiling point, and solubility characteristics make it suitable for various analytical techniques such as chromatography and spectroscopy. These properties are essential for quality control during manufacturing processes and for ensuring the stability of formulations containing this compound.
From an environmental perspective, understanding the degradation pathways of 2-[3-(1-Ethoxyethenyl)phenyl]acetic acid is critical for assessing its ecological impact. Recent research has focused on its biodegradation under aerobic and anaerobic conditions, revealing that it undergoes hydrolysis to yield less complex compounds that are more readily metabolized by microorganisms.
In conclusion, 2-[3-(1-Ethoxyethenyl)phenyl]acetic acid (CAS No: 2138019-84-6) stands as a testament to the ingenuity of modern organic chemistry. Its versatile structure, coupled with emerging insights from cutting-edge research, positions it as a key player in advancing scientific discovery across multiple disciplines.
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